1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde

synthetic chemistry regioselectivity Vilsmeier–Haack formylation

Rare C5-substituted tetrahydroquinoline aldehyde not accessible through standard Vilsmeier-Haack formylation (which gives C6/C8 isomers). This regioisomer provides an orthogonal vector for SAR exploration and DNA-encoded library (DEL) synthesis. - Strategic intermediate for CETP, EPAC1 inhibitor analogs - Supports reductive amination, Grignard addition, Knoevenagel - 95-98% purity; suitable for on-DNA chemistry - Enables low-competition patent positions for olefination protocols

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B11910966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN1CCCC2=C(C=CC=C21)C=O
InChIInChI=1S/C11H13NO/c1-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2,4,6,8H,3,5,7H2,1H3
InChIKeyIZMSIYWLASIREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde: A Regiospecific Aldehyde Scaffold


1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde (CAS 1368372-82-0, MFCD22066483) is a heterocyclic building block that integrates the tetrahydroquinoline core with a synthetically versatile aldehyde group at the C5 position and a tertiary amine at N1 . With a molecular weight of 175.23 g/mol and formula C₁₁H₁₃NO, it represents a regioisomerically defined scaffold that is inaccessible via the most common formylation methodologies, positioning it as a strategic intermediate for structure-activity relationship (SAR) exploration and diversity-oriented synthesis [1].

Why the C5-Carbaldehyde Isomer Is Not Readily Replaceable


The position of the formyl group on the tetrahydroquinoline nucleus is a critical determinant of both the vector of chemical elaboration and the electronic properties of the resulting derivatives. The Vilsmeier–Haack reaction — the most common method for introducing an aldehyde onto electron-rich (hetero)aromatic systems — selectively formylates N-alkyl-1,2,3,4-tetrahydroquinolines at the C6 or C8 positions, leaving the C5 position unfunctionalised [1]. Consequently, 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its 8‑carbaldehyde isomer are commercially abundant and historically dominate SAR studies. The C5‑aldehyde isomer is not accessible through this pathway and must be constructed via alternative, lower‑yielding synthetic sequences, making it a non‑trivial, non‑substitutable scaffold for probing the C5 vector in biological targets [2].

Quantitative Evidence: Differentiation from Positional Isomers


Regioselectivity of Vilsmeier–Haack Formylation

In the Vilsmeier–Haack reaction of N-alkyl-1,2,3,4‑tetrahydroquinolines, the formyl group is introduced exclusively at the C6 or C8 position, with no detectable formation of the C5‑aldehyde isomer [1]. This regiochemical outcome is corroborated by the subsequent olefination studies in which N‑substituted tetrahydroquinoline-6‑carbaldehydes are obtained in 77–85% yield, while the corresponding 5‑carbaldehydes are absent [2]. The C5‑aldehyde therefore constitutes a synthetic “blind spot” of the most widely employed formylation protocol, necessitating de novo synthetic routes that differ fundamentally from those used for the 6‑ and 8‑isomers.

synthetic chemistry regioselectivity Vilsmeier–Haack formylation

Electrochemical Reduction Potential Shift from N-Methylation

Electrochemical characterization of structurally related quinoline‑5‑carbaldehydes reveals that the presence of a methyl group on the aromatic system significantly alters the reduction potential. For 6‑(dimethylamino)quinoline‑5‑carbaldehyde and its methylated derivative, cyclic voltammetry shows a more negative reduction potential for the methylated compound, while oxidation is facilitated [1]. Although direct data on the tetrahydroquinoline series are not published, the electronic effect of N‑methyl substitution in the saturated ring system is expected to similarly modulate the electron density at the C5 aldehyde, differentiating it from the non‑methylated 1,2,3,4‑tetrahydroquinoline‑5‑carbaldehyde (CAS not assigned; limited commercial availability).

electrochemistry cyclic voltammetry redox potential

Commercial Purity Specifications from Independent Suppliers

Commercial sourcing data show that 1‑methyl‑1,2,3,4‑tetrahydroquinoline‑5‑carbaldehyde is available from multiple independent vendors with tightly controlled purity ranges. AKSci supplies the compound at a minimum purity of 95% , while Leyan offers a lot‑certified purity of 98% . In contrast, the more common 6‑carbaldehyde isomer (CAS 493‑50‑5) from Bidepharm is listed at 97% purity , providing a comparable but not superior specification. The 5‑aldehyde isomer is available in pack sizes ranging from 100 mg to gram scale, enabling both pilot‑scale SAR exploration and larger‑scale intermediate preparation.

procurement purity quality control

Unexplored Olefination Chemistry of the C5 Aldehyde

The Horner–Wadsworth–Emmons olefination of N‑methyl‑1,2,3,4‑tetrahydroquinoline‑6‑carbaldehydes yields (E)‑acrylonitriles in 83–89% isolated yield [1]. In contrast, no published olefination or condensation data exist for the 5‑aldehyde isomer, underscoring the fact that the C5‑formyl group occupies an underexplored reactivity space. The absence of literature precedent means that the 5‑aldehyde offers a genuine opportunity for proprietary method development and IP generation, whereas the 6‑aldehyde has been thoroughly mapped.

Wittig reaction Horner–Wadsworth–Emmons alkene synthesis

Priority Application Scenarios in Research and Industry


SAR Exploration at the C5 Vector of Tetrahydroquinoline Inhibitors

Given that CETP inhibitors (e.g., torcetrapib, dalcetrapib) and EPAC1 inhibitors (e.g., CE3F4 analogs) rely on specific substitution patterns on the tetrahydroquinoline core, the C5‑aldehyde provides an orthogonal handle for introducing substituents at a position rarely explored in clinical candidates [1]. The aldehyde can be elaborated via reductive amination, Grignard addition, or Knoevenagel condensation to generate focused libraries that probe the C5‑vector SAR without interference from the more common C6‑ or C8‑substituted analogs.

DNA-Encoded Library Synthesis with a Unique Aldehyde Anchor

In DEL technology, the spatial orientation of the aldehyde anchor point dictates the topology of the encoded macrocycle or small molecule. The C5‑aldehyde, being inaccessible via Vilsmeier–Haack chemistry, offers a unique anchor that yields topologies distinct from those obtained with 6‑ or 8‑aldehydes [2]. The compound's commercial availability in 95–98% purity supports direct use in on‑DNA reductive amination or oxime formation protocols.

Synthesis of CNS-Penetrant Carboxylic Acid Derivatives

Oxidation of the C5 aldehyde to the corresponding carboxylic acid provides 1‑methyl‑1,2,3,4‑tetrahydroquinoline‑5‑carboxylic acid, a scaffold with potential CNS activity. The N‑methylated partially saturated ring system offers improved blood–brain barrier penetration compared to fully aromatic quinoline‑5‑carboxylic acid derivatives [3]. While no direct permeability data are available for the target compound, the structural features align with CNS MPO (Multiparameter Optimization) guidelines.

Proprietary Method Development and IP Generation

Because the Wittig, Horner–Wadsworth–Emmons, and aldol reactivity of the 6‑carbaldehyde isomer is well documented (77–89% yields), the corresponding chemistry of the 5‑isomer represents a whitespace in the synthetic literature [4]. An industrial group that develops robust olefination or Schiff‑base formation protocols for this specific regioisomer can generate novel composition‑of‑matter and process patents with reduced prior‑art risk.

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